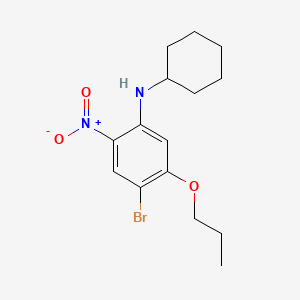
4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C15H21BrN2O3 . It has a molecular weight of 357.25 . The compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BrN2O3/c1-2-8-21-15-10-13 (14 (18 (19)20)9-12 (15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 357.25 . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Photoreactive Derivatives for Biological Studies
4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline derivatives, due to their structural specificity, serve as potential candidates for the synthesis of photoreactive compounds. Such derivatives are instrumental in studying the interactions between small bioactive compounds and biological molecules through photoaffinity labeling. This approach aids in unveiling the intricate relationships between structure and biological activity, which is crucial for designing more effective artificial sweeteners and understanding their binding mechanisms to sweet receptors (Murai et al., 2015).
Advanced Material Synthesis
The compound's derivatives have been explored in the synthesis of advanced materials, such as electrochromic materials, where they contribute to the development of novel donor–acceptor systems. These systems exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region (NIR), making them suitable for applications in smart windows, displays, and NIR-responsive devices (Li et al., 2017).
Chemical Synthesis and Reactivity Studies
In chemical synthesis, this compound and its related compounds are key intermediates in the preparation of various heterocyclic compounds. These intermediates play a crucial role in nucleophilic substitution reactions, leading to the creation of new compounds with potential pharmaceutical applications. For instance, they are used in the synthesis of nitrogen-containing heterocyclic compounds, offering a versatile route to a wide range of biologically active molecules (Sasaki & Yoshioka, 1971).
Exploring Chemical Properties and Reactions
Research on this compound derivatives extends to exploring their chemical properties and reactions. Studies have delved into the synthesis and structural characterization of cyclohexenes functionalized by nitro and trihalomethyl groups, revealing insights into the molecular structure and reactivity patterns of such compounds. These findings have implications for understanding the chemical behavior of halogenated and nitro-substituted organic compounds in various synthetic pathways (Anisimova et al., 2018).
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWFJHWOTYXMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742857 |
Source


|
| Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-84-6 |
Source


|
| Record name | Benzenamine, 4-bromo-N-cyclohexyl-2-nitro-5-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


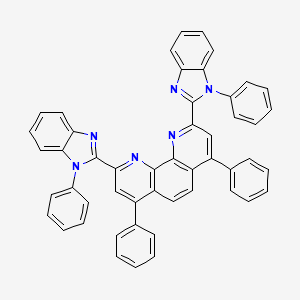


![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
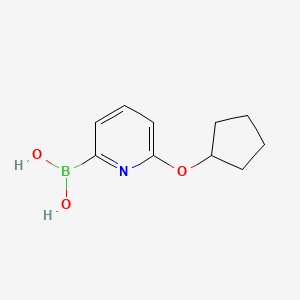

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
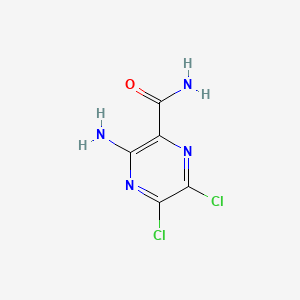
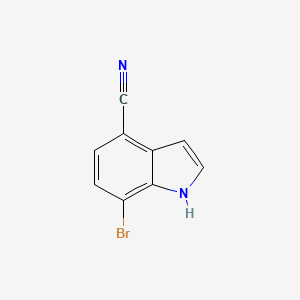
![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)
